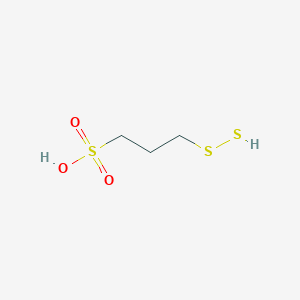
3-Disulfanylpropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Disulfanylpropane-1-sulfonic acid typically involves the reaction of propane-1,2,3-triol (glycerol) with sulfur compounds under controlled conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl groups . The reaction is carried out at a temperature range of 50-70°C, and the product is purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of sulfuric acid as a catalyst and involves multiple stages of purification to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Disulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
3-Disulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Disulfanylpropane-1-sulfonic acid primarily involves its ability to chelate metal ions. The sulfanyl groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process is crucial in its role as an antidote for heavy metal poisoning, as it facilitates the excretion of toxic metals from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal poisoning, but with a different structure and mechanism of action.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metals compared to 3-Disulfanylpropane-1-sulfonic acid.
Uniqueness
This compound is unique due to its dual sulfanyl groups, which provide enhanced chelating properties and specificity for certain metal ions. This makes it particularly effective in applications requiring the selective binding and removal of heavy metals .
Eigenschaften
CAS-Nummer |
184294-50-6 |
|---|---|
Molekularformel |
C3H8O3S3 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
3-(disulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)3-1-2-8-7/h7H,1-3H2,(H,4,5,6) |
InChI-Schlüssel |
HSYUNBGETXHZOK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSS)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

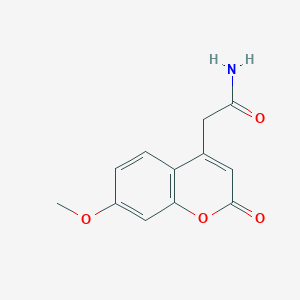

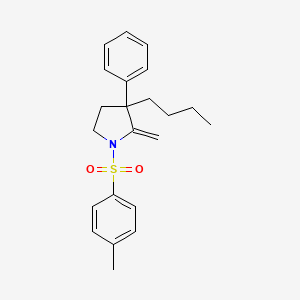
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
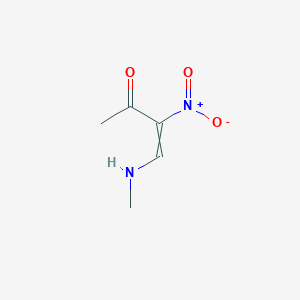
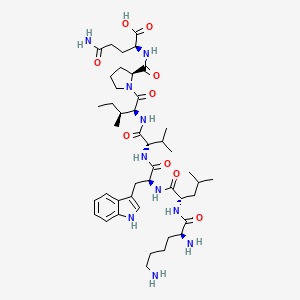
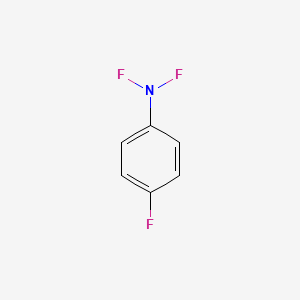
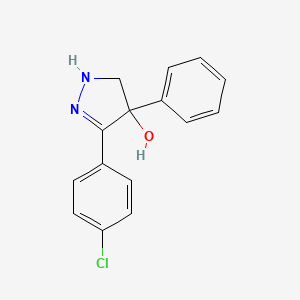
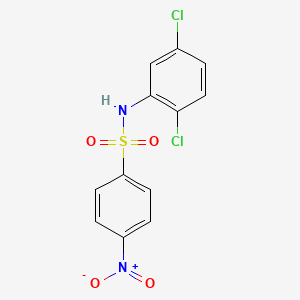
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)
